molecular formula C12H14N2O4 B1594260 1-(beta-D-Ribofuranosyl)benzimidazole CAS No. 728-01-8

1-(beta-D-Ribofuranosyl)benzimidazole

Katalognummer: B1594260
CAS-Nummer: 728-01-8
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: VQJDOEMQZNKEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(beta-D-Ribofuranosyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole moiety fused with an oxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(beta-D-Ribofuranosyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with various aldehydes under mild conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification steps often include crystallization and recrystallization to ensure the compound’s high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(beta-D-Ribofuranosyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Wissenschaftliche Forschungsanwendungen

Molecular Biology Research

Transcription Inhibition
1-(beta-D-Ribofuranosyl)benzimidazole is primarily recognized for its ability to inhibit transcription elongation by RNA polymerase II. This property makes it a valuable tool in the study of gene expression and regulation. By binding to transcription factors and elongation factors, it disrupts normal transcription processes, which can be utilized to explore the mechanisms of gene regulation in various biological contexts .

Cellular Pathway Interactions
The compound interacts with several cellular proteins involved in transcription regulation, including negative elongation factor (NELF) and positive transcription elongation factor b (P-TEFb). These interactions can lead to altered phosphorylation states of key proteins that play roles in cell survival and apoptosis .

Anticancer Applications

Induction of Apoptosis
Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer cells. It modulates the expression of proteins involved in apoptosis regulation, such as Mcl-1 and p53. For instance, studies have shown that treatment with DRB leads to increased cleavage of caspases and PARP, indicating activation of the intrinsic apoptotic pathway .

Combination Therapies
Combining DRB with other agents, such as AKT inhibitors or proteasome inhibitors, has been shown to enhance its efficacy against cancer cells. This combination approach targets multiple survival pathways simultaneously, potentially overcoming resistance mechanisms seen in cancer therapy .

Antiviral Applications

Activity Against Human Cytomegalovirus (HCMV)
this compound exhibits antiviral activity against HCMV by affecting DNA maturation processes rather than directly inhibiting viral DNA synthesis. This unique mechanism provides a promising avenue for developing treatments for viral infections .

Potential Against Herpes Viruses
The compound has been investigated for its effectiveness against various herpes viruses, including HSV-1 and HSV-2. Its structure allows it to act as an antiviral agent by targeting viral replication processes .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological ActivityUnique Features
This compoundNucleoside analog with ribofuranosyl moietyInduces apoptosis; antiviral activityInhibits transcription elongation
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosyl-1H-benzimidazoleBromine substitution on benzimidazoleEnhanced antiviral activityMore potent against HCMV
5,6-Trichloro-1-beta-D-ribofuranosyl-1H-benzimidazoleTrichloro substitutionAntiviral propertiesIncreased selectivity for viral targets
DichlororibofuranosylbenzimidazoleSimilar nucleobase structureAntiviral activityDifferent pharmacokinetics

Case Studies and Research Findings

Several studies have substantiated the applications of this compound:

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, DRB treatment resulted in significant apoptosis indicated by increased Annexin V-positive cells and DNA fragmentation. The study highlighted that overexpression of Mcl-1 could reduce the apoptotic effects of DRB, while knockdown enhanced these effects .
  • Antiviral Efficacy : Research on BDCRB (a derivative of this compound) demonstrated that it does not irreversibly damage genome maturation machinery during HCMV infection, suggesting potential for therapeutic use without long-term adverse effects .

Wirkmechanismus

The mechanism of action of 1-(beta-D-Ribofuranosyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making the compound effective in treating diseases like cancer and viral infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(beta-D-Ribofuranosyl)benzimidazole is unique due to its specific combination of the benzimidazole and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

1-(beta-D-Ribofuranosyl)benzimidazole, particularly its derivatives such as 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB), has garnered attention in the field of medicinal chemistry due to its notable biological activities, especially in cancer therapy and antiviral applications. This article explores the compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound and its derivatives primarily function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxy-terminal domain of RNA polymerase II. Inhibition of CDK9 by DRB leads to the downregulation of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in various cancer cell lines, including breast cancer cells .

Key Findings:

  • Apoptosis Induction : DRB treatment resulted in increased Annexin V-positive cells and DNA fragmentation, indicating a significant induction of apoptosis in MCF-7 breast cancer cells. The cleavage of caspases (caspase-7 and caspase-9) and PARP was observed, supporting the involvement of intrinsic apoptotic pathways .
  • Antiviral Activity : The compound has also shown promise against human cytomegalovirus (HCMV) by inhibiting viral DNA maturation without affecting viral DNA synthesis. This unique mechanism positions it as a potential candidate for antiviral therapies .

Efficacy Against Cancer

Recent studies have highlighted the efficacy of DRB in various cancer models. For instance, in breast cancer cell lines, DRB was shown to significantly reduce cell proliferation and increase apoptotic markers. The combination treatment with AKT inhibitors further enhanced its apoptotic effects, suggesting a synergistic approach for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeCompoundMechanism of ActionEfficacy
Cancer Therapy 5,6-Dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB)CDK9 inhibition leading to apoptosisSignificant reduction in MCF-7 cell proliferation
Antiviral 2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB)Inhibition of HCMV DNA maturation4000-fold reduction in viral growth
Cytotoxicity DRBInduction of intrinsic apoptotic pathwaysLow cytotoxicity observed

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled study, MCF-7 cells treated with DRB exhibited a marked increase in early and late apoptotic populations compared to untreated controls. Flow cytometric analysis indicated that DRB treatment resulted in a two-fold increase in apoptosis markers within 24 hours .

Case Study 2: Antiviral Efficacy
A study on BDCRB demonstrated its ability to significantly inhibit HCMV replication without cytotoxic effects on host cells. This was evidenced by altered genome structures leading to premature cleavage events during viral assembly .

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJDOEMQZNKEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-01-8
Record name NSC505888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(beta-D-Ribofuranosyl)benzimidazole
Reactant of Route 2
1-(beta-D-Ribofuranosyl)benzimidazole
Reactant of Route 3
1-(beta-D-Ribofuranosyl)benzimidazole
Reactant of Route 4
1-(beta-D-Ribofuranosyl)benzimidazole
Reactant of Route 5
1-(beta-D-Ribofuranosyl)benzimidazole
Reactant of Route 6
1-(beta-D-Ribofuranosyl)benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.